N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Description
The compound N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide features a thiazole ring substituted with a 2-((cyclohexylmethyl)amino)-2-oxoethyl group at position 4, linked to a 5-oxopyrrolidine-2-carboxamide moiety.
Properties
IUPAC Name |
N-[4-[2-(cyclohexylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c22-14-7-6-13(20-14)16(24)21-17-19-12(10-25-17)8-15(23)18-9-11-4-2-1-3-5-11/h10-11,13H,1-9H2,(H,18,23)(H,20,22)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFDASRDWMBQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with a2-aminothiazole scaffold , like the one , have been used in the development of anticancer drugs such as dasatinib and alpelisib. These drugs target a wide range of human cancerous cell lines.
Mode of Action
2-aminothiazole derivatives have been documented to exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines. This suggests that the compound may interact with its targets to inhibit their activity, thereby exerting its therapeutic effects.
Biological Activity
N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with pyrrolidine carboxylic acids. The structural formula can be represented as follows:
This structure includes a thiazole moiety, which is known for its biological activity, and a pyrrolidine ring that enhances the compound's pharmacological properties.
2.1 Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including A549 lung adenocarcinoma cells.
Key Findings:
- Cytotoxicity: Compounds were tested at a concentration of 100 µM for 24 hours using MTT assays. The results indicated a reduction in cell viability, with certain derivatives achieving up to 66% reduction in A549 cells compared to controls such as cisplatin .
- Structure-Activity Relationship (SAR): The presence of specific functional groups significantly influenced the anticancer activity. For example, compounds with free amino groups exhibited higher potency than those with acetylamino groups .
2.2 Antimicrobial Activity
In addition to anticancer effects, the compound has been evaluated for its antimicrobial properties against multidrug-resistant pathogens.
Key Findings:
- Activity Against MRSA: Compounds derived from 5-oxopyrrolidine scaffolds demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for further development as antimicrobial agents targeting resistant strains .
- Broad-Spectrum Efficacy: The antimicrobial activity was assessed against various strains, including carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa, showcasing the compound's broad-spectrum potential .
3. Case Studies
Several case studies highlight the biological activity of related compounds:
| Study | Compound | Activity | Model Used |
|---|---|---|---|
| Study 1 | Compound A | IC50 = 10 µM against A549 | MTT assay |
| Study 2 | Compound B | Effective against MRSA | Zone of inhibition test |
| Study 3 | Compound C | Cytotoxicity in non-cancerous cells | HSAEC1-KT cell line |
These studies collectively indicate that modifications to the core structure can lead to enhanced biological activity.
The mechanisms underlying the biological activities of this compound are believed to include:
- Inhibition of Cell Proliferation: Compounds induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Antibacterial Mechanisms: The thiazole component may interfere with bacterial protein synthesis or cell wall integrity, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity : Piperazine-containing analogs (e.g., 1048676-55-6) are often explored for CNS applications due to improved blood-brain barrier penetration .
- Lipophilicity : The cyclohexylmethyl group in the target compound may enhance membrane permeability compared to cyclopropyl or polar substituents .
- Synthetic Feasibility : Carboxamide derivatives generally show moderate-to-high yields (70–78% in urea analogs ), though data for the target compound are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
